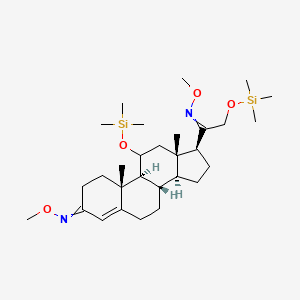

Corticosterone, MO-TMS

Description

Structure

2D Structure

Properties

CAS No. |

32206-60-3 |

|---|---|

Molecular Formula |

C29H52N2O4Si2 |

Molecular Weight |

548.9 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-N-methoxy-17-[N-methoxy-C-(trimethylsilyloxymethyl)carbonimidoyl]-10,13-dimethyl-11-trimethylsilyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-imine |

InChI |

InChI=1S/C29H52N2O4Si2/c1-28-16-15-21(30-32-3)17-20(28)11-12-22-23-13-14-24(25(31-33-4)19-34-36(5,6)7)29(23,2)18-26(27(22)28)35-37(8,9)10/h17,22-24,26-27H,11-16,18-19H2,1-10H3/t22-,23-,24+,26?,27+,28-,29-/m0/s1 |

InChI Key |

FFEVUTYFVPQKAH-VYVBYCIVSA-N |

Isomeric SMILES |

C[C@]12CCC(=NOC)C=C1CC[C@@H]3[C@@H]2C(C[C@]4([C@H]3CC[C@@H]4C(=NOC)CO[Si](C)(C)C)C)O[Si](C)(C)C |

Canonical SMILES |

CC12CCC(=NOC)C=C1CCC3C2C(CC4(C3CCC4C(=NOC)CO[Si](C)(C)C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Analytical Methodologies for Corticosterone Mo Tms Derivatization and Analysis

Formation of Methyloxime-Trimethylsilyl (MO-TMS) Derivatives of Corticosterone (B1669441)

The conversion of corticosterone into its MO-TMS derivative is a two-step process. First, the keto groups at the C3 and C20 positions are protected by methoximation (MO). This is followed by the silylation of the hydroxyl groups at C11 and C21 with a trimethylsilyl (B98337) (TMS) agent. This derivatization increases the volatility and thermal stability of the corticosterone molecule, making it amenable to GC-MS analysis.

Reaction Conditions for MO-TMS Derivatization

The efficiency of the derivatization reaction is highly dependent on the choice of reagents, solvents, temperature, and incubation time.

The derivatization process involves a methoximation step followed by a silylation step, each requiring specific reagents. Pyridine (B92270) is a commonly used solvent as it can also act as a catalyst. mdpi.com

For the initial methoximation of keto groups, methoxyamine hydrochloride in pyridine is a frequently used reagent. diva-portal.org This step is crucial for preventing the formation of enol-TMS ethers from the ketone groups during the subsequent silylation. mdpi.com

The subsequent silylation of hydroxyl groups is accomplished using a silylating agent. Commonly used reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dioxin20xx.orgtheses.cz To enhance the derivatizing power of these agents, especially for sterically hindered hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) is often added. diva-portal.org The combination of BSTFA with 1% TMCS is a powerful silylating mixture. diva-portal.org Other silylating agents and catalysts are also utilized in steroid analysis, as detailed in the table below.

Table 1: Common Reagents and Solvents for MO-TMS Derivatization

| Reagent/Solvent | Function | Reference |

|---|---|---|

| Methoxyamine hydrochloride in pyridine | Methoximation of keto groups | diva-portal.org |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylating agent | dioxin20xx.org |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylating agent | theses.cz |

| Trimethylchlorosilane (TMCS) | Silylation catalyst | diva-portal.org |

| Pyridine | Solvent and catalyst | mdpi.com |

| N,O-bis(trimethylsilyl)acetamide (BSA) | Silylating agent | chemcoplus.co.jp |

| 1-(trimethylsilyl)imidazole (TSIM) | Silylation catalyst | mdpi.com |

| 1,4-Dioxane | Solvent | mdpi.com |

The temperature and duration of the derivatization reactions are critical parameters that must be optimized to ensure complete derivatization and avoid the degradation of the analyte.

For the methoximation step, a common condition involves heating the sample with methoxyamine hydrochloride in pyridine. For the subsequent silylation, a range of temperatures and times have been reported. For instance, one study optimized the MO-TMS derivatization of ketosteroids by reacting with methoxyamine hydrochloride (MOX) at 80°C for 40 minutes, followed by silylation with BSTFA at room temperature for 10 minutes. dioxin20xx.org Another study found that for TMS derivatization of glucocorticoids, temperatures up to 110°C and an incubation time of 60 minutes were beneficial for some compounds. mdpi.com The optimal conditions can vary depending on the specific steroid and the derivatization reagents used.

Table 2: Examples of Optimized Derivatization Conditions

| Step | Reagent(s) | Temperature | Incubation Time | Reference |

|---|---|---|---|---|

| Methoximation | MOX in methanol (B129727) | 80 °C | 40 min | dioxin20xx.org |

| Silylation | BSTFA | Room Temperature (~20 °C) | 10 min | dioxin20xx.org |

| Silylation | MSTFA | 110 °C | Not specified | mdpi.com |

| Silylation | MSTFA and TSIM (9:1) | Room Temperature | 30 min | mdpi.com |

| MO Derivatization | O-methylhydroxylamine hydrochloride in pyridine | 80 °C | 30 min | mdpi.com |

Isomer Formation and Chromatographic Behavior of Corticosterone MO-TMS Derivatives

The derivatization of corticosterone can lead to the formation of different isomers, which can complicate chromatographic analysis.

The reaction of methoxyamine with the ketone groups at C3 and C20 of corticosterone can result in the formation of syn and anti isomers for each methyloxime group. nist.gov This leads to the potential for multiple isomeric forms of the final bis-MO-bis-TMS derivative of corticosterone, which may appear as separate peaks in a chromatogram. The NIST WebBook explicitly lists stereoisomers for corticosterone, bis-MO-bis-TMS, identifying an anti isomer. nist.gov The relative abundance of these isomers can be influenced by the reaction conditions.

In addition to syn and anti isomerism, the presence of the α,β-unsaturated ketone in the A-ring of corticosterone can lead to enolization during the silylation step, especially if the ketone group is not protected by methoximation beforehand. mdpi.com This enolization can result in the formation of enol-TMS ethers, creating multiple derivative products from a single starting compound. mdpi.com A systematic study of glucocorticosteroid O-TMS derivatives noted the formation of multiple peaks for cortisol, which has a similar structure to corticosterone, suggesting the possibility of isomer formation or elimination reactions during derivatization. dshs-koeln.de The formation of these various derivatives underscores the importance of a carefully controlled and optimized derivatization procedure to ensure that a single, stable derivative is predominantly formed for accurate quantification. dshs-koeln.de

Comparison with Other Derivatization Strategies for Corticosterone Analysis

The choice of derivatization agent is critical for successful GC-MS analysis of steroids like corticosterone. The ideal derivative should exhibit good chromatographic properties, produce characteristic mass spectra for confident identification, and be formed through a reliable and reproducible reaction. While MO-TMS derivatization is widely used, other strategies such as trimethylsilyl (TMS) ether formation, TMS-enol-TMS derivative formation, and trifluoroacetyl (TFA) derivative formation present alternative routes, each with distinct advantages and disadvantages. nih.gov

Trimethylsilyl (TMS) Ether Formation

Direct silylation to form TMS ethers is a common derivatization technique for steroids. nih.gov This one-step process targets hydroxyl groups, converting them into less polar and more volatile TMS ethers, which are amenable to GC-MS analysis. nih.govnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. nih.govresearchgate.net

However, a significant drawback of direct TMS derivatization of keto-steroids like corticosterone is the potential for enolization, leading to the formation of multiple derivatives and complicating chromatographic analysis. nih.gov This can result in the appearance of multiple peaks for a single compound, hindering accurate quantification. nih.gov While stronger silylating agents can be used to drive the reaction towards a single product, this often requires careful optimization. nih.gov Furthermore, TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions and prompt analysis. nih.gov

TMS-Enol-TMS Derivative Formation

The formation of TMS-enol-TMS derivatives is a consequence of the silylation of keto-steroids. The ketone group at C-3 and the hydroxyl groups of corticosterone can react with silylating reagents to form these derivatives. This process can lead to the generation of multiple, structurally similar products from a single analyte, which complicates the interpretation of chromatograms and mass spectra. While this can sometimes be exploited for structural elucidation, for quantitative analysis, it is often considered an undesirable side reaction that can compromise the accuracy and reproducibility of the method. The formation of these derivatives is highly dependent on the reaction conditions, including the silylating agent used, temperature, and reaction time.

Trifluoroacetyl (TFA) Derivative Formation

Trifluoroacetyl (TFA) derivatives offer an alternative to silylation for the GC-MS analysis of steroids. nih.gov Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be performed directly on the sample extract. One of the key advantages of TFA derivatives is their stability. nih.gov They are generally less susceptible to hydrolysis compared to TMS derivatives. nih.gov

Moreover, the presence of fluorine atoms in the TFA group can enhance the electron-capture properties of the derivative, which can be beneficial for certain detection methods. However, the derivatization reaction with TFAA can sometimes be less efficient than silylation and may require more stringent conditions to achieve complete derivatization of all hydroxyl groups. For keto-steroids, the reactivity of the ketone groups with TFAA needs to be carefully considered to avoid the formation of unwanted byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Corticosterone MO-TMS

The analysis of corticosterone MO-TMS by GC-MS provides a highly specific and sensitive method for its quantification. The derivatization process involves a two-step reaction: first, the ketone groups of corticosterone are converted to methyloximes (MO) using a reagent like methoxyamine hydrochloride. This step prevents the formation of enol-TMS ethers. Subsequently, the hydroxyl groups are silylated to form TMS ethers using a silylating agent such as BSTFA. mdpi.com This two-step approach results in a single, stable derivative with excellent chromatographic properties. mdpi.com

The GC-MS analysis of the corticosterone MO-TMS derivative typically involves separation on a capillary column followed by detection using a mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. mdpi.com The fragmentation pattern of the MO-TMS derivative in the mass spectrometer provides characteristic ions that are used for identification and quantification.

Sample Preparation and Extraction Procedures

The accurate measurement of corticosterone in biological samples begins with meticulous sample preparation and extraction. The goal is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate it to a level suitable for GC-MS analysis. nih.gov The choice of extraction method depends heavily on the nature of the biological matrix. nih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov

Table 1: Overview of Sample Preparation Techniques for Corticosterone Analysis

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent. | High recovery, good sample cleanup, can be automated. nih.gov | Can be more expensive than LLE, requires method development to optimize sorbent and solvent selection. |

Biological Matrix Considerations (e.g., urine, plasma, tissue, hair)

The complexity of the biological matrix presents unique challenges for the extraction and analysis of corticosterone. Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of the results. nih.govchromatographytoday.comdaneshyari.com Therefore, the sample preparation protocol must be carefully optimized for each specific matrix.

Urine: Corticosterone in urine is present in both free and conjugated forms (glucuronides and sulfates). For a total corticosterone measurement, an enzymatic hydrolysis step with β-glucuronidase/arylsulfatase is typically required to cleave the conjugates before extraction. nih.gov LLE with solvents like dichloromethane (B109758) or diethyl ether is commonly used for extraction. mdpi.comnih.gov SPE with C18 cartridges is also an effective method for cleanup and concentration. nih.gov

Plasma/Serum: Plasma and serum contain high concentrations of proteins and lipids that can interfere with the analysis. Protein precipitation with organic solvents like methanol or acetonitrile (B52724) is a common first step. nih.govnih.gov This is often followed by LLE or SPE for further purification. nih.govresearchgate.net Automated SPE methods have been developed to improve throughput and reproducibility for plasma samples. researchgate.net

Tissue: The extraction of corticosterone from tissues, such as the brain or adipose tissue, requires an initial homogenization step to disrupt the cells and release the analyte. frontiersin.orgnih.gov Due to the high lipid content in some tissues, a defatting step may be necessary. frontiersin.org Extraction is typically performed with organic solvents like methanol or ethyl acetate. nih.gov SPE is often employed for cleanup of the tissue homogenate. researchgate.net

Hair: Hair analysis provides a long-term measure of corticosterone exposure. The extraction process involves washing the hair to remove external contaminants, followed by pulverization or incubation in a solvent like methanol to extract the corticosterone from the hair shaft. nih.govnih.govresearchgate.net The low concentrations of corticosterone in hair necessitate highly sensitive analytical methods and careful sample preparation to avoid contamination. nih.govresearchgate.net

Table 2: Summary of Extraction Methods for Corticosterone from Different Biological Matrices

| Biological Matrix | Key Preparation Steps | Common Extraction Solvents | Typical Recovery |

| Urine | Enzymatic hydrolysis, LLE or SPE | Dichloromethane, Diethyl ether | >90% |

| Plasma/Serum | Protein precipitation, LLE or SPE | Methanol, Acetonitrile, Dichloromethane | 85-115% nih.gov |

| Tissue | Homogenization, Defatting (if necessary), LLE or SPE | Methanol, Ethyl acetate | >95% nih.gov |

| Hair | Washing, Pulverization/Incubation, SPE | Methanol, Isopropanol | >80% |

Hydrolysis of Conjugates

Corticosterone, like other steroid hormones, often exists in biological samples in a conjugated form, primarily as glucuronides or sulfates. These conjugates are more water-soluble and represent a significant portion of the total hormone concentration. To analyze the total corticosterone content, a hydrolysis step is necessary to cleave off these conjugating groups, liberating the free steroid for subsequent derivatization and analysis. This can be achieved through either enzymatic hydrolysis or chemical solvolysis.

Enzymatic hydrolysis is a widely employed method due to its high specificity and mild reaction conditions. This technique utilizes enzymes, such as β-glucuronidase and sulfatase, to selectively cleave the glucuronide and sulfate (B86663) bonds, respectively. The choice of enzyme and incubation conditions (e.g., pH, temperature, and duration) are critical for achieving complete hydrolysis without degrading the target analyte.

Chemical solvolysis offers an alternative approach to hydrolysis. This method typically involves heating the sample in an acidic solution to break the conjugate bonds. While effective, chemical solvolysis can be a harsher method compared to enzymatic hydrolysis and may lead to the degradation of corticosterone or the formation of analytical artifacts if not carefully controlled. The choice between enzymatic and chemical hydrolysis often depends on the specific requirements of the assay, including the sample matrix and the desired throughput.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques

Following hydrolysis, the liberated corticosterone must be extracted and purified from the complex biological matrix. This step is crucial for removing interfering substances that could compromise the accuracy and sensitivity of the subsequent chromatographic and mass spectrometric analysis. The two most common techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Liquid-liquid extraction is a traditional method that partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical and is based on the polarity of corticosterone. Common solvents for steroid extraction include diethyl ether, dichloromethane, and ethyl acetate. While LLE can be effective, it can also be labor-intensive, time-consuming, and may result in the formation of emulsions, which can complicate the separation process.

Solid-phase extraction has gained popularity as a more efficient and reproducible alternative to LLE. SPE utilizes a solid sorbent material packed into a cartridge or a well plate to selectively retain the analyte of interest while allowing interfering compounds to pass through. The selection of the appropriate sorbent (e.g., C18, Oasis HLB) is crucial for achieving optimal recovery of corticosterone. The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte with a small volume of an organic solvent. SPE offers several advantages over LLE, including higher sample throughput, reduced solvent consumption, and cleaner extracts.

| Extraction Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, well-established. | Labor-intensive, can form emulsions, large solvent volumes. |

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. | High throughput, reproducible, reduced solvent use, cleaner extracts. | Can be more expensive, requires method development. |

Chromatographic Separation Techniques

Once extracted and derivatized to its MO-TMS form, corticosterone is ready for chromatographic separation. This step is essential for isolating the analyte from other structurally similar steroids and endogenous compounds that may be present in the extract. Gas chromatography (GC) is the preferred technique for the analysis of volatile derivatives like Corticosterone MO-TMS.

Capillary Gas Chromatography Column Selection and Performance

The heart of the GC system is the capillary column, and its proper selection is paramount for achieving high-resolution separation. For the analysis of steroid MO-TMS derivatives, non-polar or mid-polar stationary phases are typically employed. Columns with a stationary phase such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) are widely used due to their excellent resolving power and thermal stability.

The performance of the capillary column is influenced by several factors, including column length, internal diameter, and film thickness. Longer columns generally provide better resolution but result in longer analysis times. A smaller internal diameter can also enhance separation efficiency but has a lower sample capacity. The film thickness of the stationary phase affects the retention and resolution of the analytes. Thicker films are suitable for highly volatile compounds, while thinner films are preferred for less volatile analytes like steroid derivatives. Optimizing these column parameters, along with the temperature program of the GC oven, is crucial for achieving sharp, symmetrical peaks and baseline separation of Corticosterone MO-TMS from other compounds.

Two-Dimensional Comprehensive Gas Chromatography (GC×GC)

For highly complex samples where co-elution of analytes is a significant challenge, two-dimensional comprehensive gas chromatography (GC×GC) offers a powerful solution. This advanced technique utilizes two different capillary columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps small fractions of the effluent from the first column and then rapidly re-injects them onto the second, short column for a fast separation.

The result is a two-dimensional chromatogram with significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. This allows for the separation of Corticosterone MO-TMS from a multitude of other compounds that might otherwise interfere with its quantification, providing a much cleaner and more accurate measurement.

Mass Spectrometric Detection Strategies

Following chromatographic separation, the eluted Corticosterone MO-TMS derivative is introduced into a mass spectrometer for detection and quantification. Mass spectrometry (MS) is a highly sensitive and specific detection method that provides information about the mass-to-charge ratio of the ionized analyte, allowing for its unambiguous identification.

Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a classic and widely used ionization technique in GC-MS. In the EI source, the analyte molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This energetic process leads to the formation of a molecular ion (M+) and extensive fragmentation, creating a characteristic pattern of fragment ions.

The resulting mass spectrum is essentially a "fingerprint" of the molecule, which can be used for its definitive identification by comparing it to a library of known spectra. For Corticosterone MO-TMS, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. By monitoring one or more of these specific fragment ions (a technique known as selected ion monitoring or SIM), high sensitivity and selectivity for the quantification of Corticosterone MO-TMS can be achieved.

| Analytical Step | Technique | Key Considerations |

| Hydrolysis | Enzymatic or Chemical Solvolysis | Enzyme specificity, reaction conditions, potential for analyte degradation. |

| Extraction | Solid-Phase or Liquid-Liquid Extraction | Sorbent/solvent selection, recovery, extract cleanliness. |

| Separation | Capillary GC or GC×GC | Column stationary phase, dimensions, temperature program, resolution. |

| Detection | Electron Ionization (EI) Mass Spectrometry | Ionization energy, fragmentation pattern, selected ions for monitoring. |

Selected Ion Monitoring (SIM) Mode for Enhanced Sensitivity

Selected Ion Monitoring (SIM) is a GC-MS acquisition mode that significantly enhances sensitivity by focusing the mass spectrometer on a limited number of specific ion fragments characteristic of the target analyte, rather than scanning the entire mass spectrum. wikipedia.org This targeted approach allows for longer dwell times on the ions of interest, thereby improving the signal-to-noise ratio and lowering the limits of detection. researchgate.netscioninstruments.com

For the analysis of Corticosterone MO-TMS, specific ions are selected to maximize sensitivity and selectivity. A highly sensitive and specific method for quantifying corticosterone in plasma involves the detection of its pentafluorobenzyl oxime-trimethylsilyl (PFBO-TMS) derivative using SIM mode, with a reported detection limit of 0.1 pg on-column. nih.gov While this is a different derivative, the principle of SIM remains the same for MO-TMS derivatives, where characteristic ions would be monitored. The choice of ions to monitor is critical and is determined from the full-scan mass spectrum of the derivatized corticosterone.

The enhanced sensitivity of SIM mode is particularly advantageous when analyzing samples with very low concentrations of corticosterone, such as in studies of non-stressed animals or in specific micro-dialysis applications. nih.gov By concentrating the analytical power of the mass spectrometer on a few key fragments, SIM provides a robust tool for trace-level quantification of Corticosterone MO-TMS.

Tandem Mass Spectrometry (GC-MS/MS)

Tandem mass spectrometry, or MS/MS, offers a higher level of selectivity and specificity compared to single-quadrupole GC-MS. nih.gov In a typical GC-MS/MS experiment for Corticosterone MO-TMS, a specific precursor ion of the derivatized corticosterone is selected in the first mass analyzer (MS1). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and matrix interferences, leading to improved analytical performance.

The development of GC coupled with triple quadrupole or ion trap analyzers has advanced the field of steroidomics. oup.com Although liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become more prevalent for steroid analysis due to simpler sample preparation, GC-MS/MS remains a powerful "discovery tool" for identifying unknown steroid metabolomes due to its excellent separation capabilities and extensive electron ionization (EI) fragmentation libraries. oup.com

For corticosterone analysis, LC-MS/MS methods have been developed to quantify both 11-dehydrocorticosterone (B106187) and corticosterone in murine plasma, achieving low limits of quantitation. nih.gov While this is an LC-based method, the principles of tandem mass spectrometry for enhanced selectivity and sensitivity are directly applicable to GC-MS/MS analysis of Corticosterone MO-TMS.

Time-of-Flight Mass Spectrometry (TOFMS)

Time-of-Flight Mass Spectrometry (TOFMS) is a high-resolution mass spectrometry technique that measures the mass-to-charge ratio of ions by determining the time it takes for them to travel through a field-free drift region. wikipedia.orgcnr.it A key advantage of TOFMS is its high mass resolution and accuracy, which allows for the precise determination of elemental compositions and aids in the identification of unknown compounds. nih.gov

In the context of steroid analysis, GC coupled with TOFMS provides a powerful platform for comprehensive metabolic profiling. oup.com The ability of TOFMS to acquire full-spectrum data at high speeds is particularly beneficial for complex samples containing multiple steroid derivatives. This allows for both targeted quantification and untargeted screening of metabolites. The performance of a TOF mass spectrometer has been validated for its sensitivity, detector response, and time resolution in fast transient studies, demonstrating its suitability for quantitative analysis. rsc.org

For the analysis of corticosteroids, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) has been used to analyze numerous corticosteroid compounds, providing retention times, accurate mass data, and fragmentation pathways. researchgate.net This high selectivity and sensitivity offered by TOF technology can be leveraged for the rapid and accurate screening of Corticosterone MO-TMS.

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique commonly used with liquid chromatography-mass spectrometry (LC-MS) for the analysis of polar and less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org In APCI, the sample is vaporized and then ionized by gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.orgnih.gov This method is particularly well-suited for analytes that are not easily ionized by electrospray ionization (ESI). nationalmaglab.org

APCI-MS has been successfully applied to the analysis of various steroids. wikipedia.org For instance, a method for the analysis of 14 glucocorticosteroids using LC-APCI-MS/MS was developed, demonstrating a detection limit of 1 ng/ml for all compounds. scholaris.ca The ionization in APCI occurs in the vapor phase, which can generate protonated molecules [M+H]+ or radical cations M·+. nih.gov

While APCI is primarily coupled with LC, its principles are relevant to the broader field of mass spectrometric analysis of steroids. The technique's ability to ionize less polar compounds makes it a valuable tool in steroid analysis, complementing other ionization methods. nationalmaglab.org

Quantitative Analysis and Internal Standards for Corticosterone MO-TMS

Accurate quantification of Corticosterone MO-TMS relies on the use of appropriate internal standards and the generation of reliable calibration curves.

Calibration Curve Generation and Linearity Assessment

A calibration curve is essential for quantitative analysis, establishing the relationship between the concentration of an analyte and the response of the analytical instrument. For Corticosterone MO-TMS, a calibration curve is typically generated by analyzing a series of standards with known concentrations. The response (e.g., peak area ratio of the analyte to the internal standard) is plotted against the concentration, and a linear regression is applied to the data points.

The linearity of the calibration curve is a critical parameter, indicating the range over which the analytical method provides a proportional response to the analyte concentration. For example, in the quantitative analysis of methylprednisolone (B1676475) and its hemisuccinate form, a linearity regression of R² between 0.9998 and 0.99999 was achieved. researchgate.net Similarly, a study on cortisol analysis demonstrated a typical inhibition curve with a determinable dynamic range. researchgate.net

To ensure accuracy, the selection of an appropriate internal standard is crucial. nih.govsigmaaldrich.com The internal standard should be a compound that is structurally similar to the analyte but does not interfere with its detection. It is added at a constant concentration to all samples and standards to correct for variations in sample preparation and instrument response. ox.ac.ukbipm.org

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance characteristics of a quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

These limits are typically determined based on the signal-to-noise ratio of the analytical signal or from the standard deviation of the response and the slope of the calibration curve. For instance, in an LC/MS method for corticosterone and 11-dehydrocorticosterone, the LOQs were determined to be 0.20 ng/mL and 0.25 ng/mL, respectively. nih.gov Another study on glucocorticosteroid analysis by LC-APCI-MS/MS reported a detection limit of 1 ng/ml. scholaris.ca

The Hubaux–Vos approach is one statistical method used to estimate the Limits of Quantification, ensuring they are suitable for detecting both physiological and pathological steroid concentrations. nih.gov The determination of LOD and LOQ is essential for validating the sensitivity of the analytical method for Corticosterone MO-TMS and ensuring its fitness for the intended application.

Data Tables

Table 1: Analytical Techniques for Corticosterone MO-TMS Analysis

| Analytical Technique | Principle | Key Advantages for Corticosterone MO-TMS Analysis |

|---|---|---|

| Selected Ion Monitoring (SIM) | Monitors a limited number of specific ion fragments. | Enhanced sensitivity, lower detection limits. wikipedia.orgresearchgate.netscioninstruments.com |

| Tandem Mass Spectrometry (GC-MS/MS) | Selects a precursor ion, fragments it, and analyzes the product ions. | High selectivity and specificity, reduced chemical noise. nih.govoup.com |

| Time-of-Flight Mass Spectrometry (TOFMS) | Measures mass-to-charge ratio based on ion flight time. | High mass resolution and accuracy, untargeted screening capability. wikipedia.orgcnr.itnih.gov |

| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization of vaporized sample at atmospheric pressure. | Suitable for less polar, thermally stable compounds. wikipedia.orgnih.govnationalmaglab.org |

Table 2: Parameters for Quantitative Analysis of Corticosterone MO-TMS

| Parameter | Description | Importance in Corticosterone MO-TMS Analysis |

|---|---|---|

| Calibration Curve | Establishes the relationship between analyte concentration and instrument response. | Essential for accurate quantification. researchgate.net |

| Internal Standard | A compound added to samples and standards to correct for variations. | Improves precision and accuracy of quantification. nih.govsigmaaldrich.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Defines the sensitivity of the analytical method. nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Validates the method's ability for reliable measurement at low concentrations. nih.govscholaris.ca |

Evaluation of Analytical Reproducibility and Accuracy

The reliability of any analytical method hinges on its reproducibility and accuracy. In the context of quantifying corticosterone MO-TMS derivatives, these parameters are rigorously evaluated through systematic validation procedures. The goal is to ensure that the method consistently and accurately measures the true concentration of the analyte in a given sample.

Key metrics for this evaluation include intra-day and inter-day precision, as well as recovery. Precision, a measure of reproducibility, is assessed by analyzing the same sample multiple times within the same day (intra-day) and on different days (inter-day). The variation is typically expressed as a percentage. For instance, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for corticosterone in mouse urine demonstrated both intra-day and inter-day variations of ≤10%, indicating high reproducibility. mdpi.com

Accuracy is determined by recovery experiments, where a known amount of the analyte is added (spiked) into a sample matrix and then measured. The percentage of the spiked amount that is detected by the method reflects its accuracy. In the aforementioned LC-MS/MS method, recoveries ranged from 90.4% to 110.6%, signifying a high degree of accuracy. mdpi.com The method also established good linearity for concentrations between 1 and 5000 fmol/µL and a calculated limit of quantification of 0.823 fmol/µL. mdpi.com Such validation ensures that the analytical results are both reliable and meaningful for interpretation.

Table 1: Validation Parameters for a Corticosterone LC-MS/MS Method

| Parameter | Finding | Reference |

|---|---|---|

| Intra-day Variation (Precision) | ≤10% | mdpi.com |

| Inter-day Variation (Precision) | ≤10% | mdpi.com |

| Accuracy (Recovery) | 90.4% – 110.6% | mdpi.com |

| Linearity Range | 1–5000 fmol/µL | mdpi.com |

| Limit of Quantification (LOQ) | 0.823 fmol/µL | mdpi.com |

Application of Deuterium-Labeled Internal Standards

To achieve the highest level of accuracy in quantitative mass spectrometry, stable isotope-labeled internal standards are frequently employed. cerilliant.com These standards are invaluable for correcting variations that can occur during sample preparation, extraction, and the analytical process itself. sigmaaldrich.com For corticosterone analysis, a common internal standard is deuterium-labeled corticosterone (e.g., corticosterone-d8). caymanchem.com

A deuterium-labeled internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. udspub.com Because it is chemically and physically almost identical to the unlabeled corticosterone, it co-elutes during chromatography and experiences similar ionization and potential matrix effects in the mass spectrometer's ion source. cerilliant.comsigmaaldrich.com However, due to its higher mass, it can be distinguished from the endogenous analyte by the mass spectrometer. sigmaaldrich.com

By adding a known amount of the deuterium-labeled standard to each sample at the beginning of the workflow, it acts as a reference. Any loss of analyte during extraction or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. sigmaaldrich.com The ratio of the signal from the endogenous analyte to the signal from the internal standard is used for quantification. This approach, known as the stable isotope dilution method, effectively compensates for analytical variability and matrix effects, significantly improving the accuracy and precision of the final measurement. cerilliant.comsigmaaldrich.com While highly effective, care must be taken to select stable labeled positions on the molecule to avoid potential hydrogen-deuterium exchange, which could compromise results. cerilliant.comresearchgate.netsigmaaldrich.com

Alternative and Complementary Analytical Techniques for Corticosterone Metabolites

While Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is a powerful tool, other advanced techniques offer distinct advantages for the analysis of corticosterone and its metabolites, particularly in complex biological matrices.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS)

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS) is an emerging and powerful alternative for steroid analysis. nih.gov SFC utilizes a mobile phase composed primarily of supercritical carbon dioxide, which has properties intermediate between a liquid and a gas. columbia.edu This results in low viscosity and high diffusivity, allowing for fast, high-resolution separations at lower pressures compared to HPLC. nih.gov

A key advantage of SFC is its superior ability to separate isomeric compounds, which is particularly relevant for steroid analysis. nih.gov For example, when keto-steroids like corticosterone are derivatized to form oximes, they can produce two geometric isomers (syn- and anti-). nih.gov SFC can effectively separate these isomers, which might otherwise co-elute in other chromatographic systems. nih.gov

Coupling SFC with tandem mass spectrometry provides a highly sensitive and specific analytical platform. nih.govnih.gov A study by Taylor et al. demonstrated a novel Ultra-Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UPSFC–MS/MS) method for the simultaneous analysis of a large number of endogenous steroids, including corticosterone, from all major classes within a short analytical time. nih.gov This technique represents a significant advancement, combining the high separation efficiency of SFC with the sensitive and specific detection of MS/MS, making it a valuable tool for comprehensive steroid profiling. nih.gov

Research Applications of Corticosterone Mo Tms Analysis in Biological Systems

Steroidomics and Metabolite Profiling using MO-TMS Derivatives

The formation of MO-TMS derivatives is a cornerstone of steroidomics, the large-scale study of steroids in biological systems. This derivatization strategy is essential for the comprehensive analysis of the steroidome by GC-MS. The methoximation of ketone groups and subsequent trimethylsilylation of hydroxyl groups significantly improve the chromatographic behavior and mass spectrometric fragmentation of steroids like corticosterone (B1669441), leading to enhanced detection sensitivity and more reliable identification. mdpi.com

Untargeted versus Targeted Steroid Profiling Approaches

The analysis of the steroidome, including corticosterone and its metabolites, can be approached in two primary ways: targeted and untargeted profiling.

Targeted steroid profiling focuses on the precise and quantitative measurement of a predefined set of steroids. creative-proteomics.com This approach is hypothesis-driven and aims to measure specific steroids known to be relevant to a particular physiological or pathological state. For instance, a targeted analysis might focus on quantifying corticosterone and its key metabolites in response to a specific stressor. This method offers high sensitivity and accuracy for the selected analytes. creative-proteomics.com

Untargeted steroid profiling , in contrast, aims to capture a comprehensive snapshot of all detectable steroids in a biological sample. metwarebio.com This discovery-driven approach is not limited to a specific list of compounds and can reveal unexpected alterations in steroid metabolism. metwarebio.com While generally providing relative quantification, untargeted metabolomics is powerful for generating new hypotheses and identifying novel biomarkers. The derivatization to MO-TMS ethers is crucial in untargeted GC-MS studies to enable the detection of a wide range of steroids.

| Approach | Objective | Scope | Quantification |

| Targeted Profiling | Hypothesis testing, quantification of specific steroids | Predefined list of analytes | Absolute or precise relative quantification |

| Untargeted Profiling | Hypothesis generation, discovery of novel biomarkers | Comprehensive analysis of all detectable steroids | Relative quantification |

Comprehensive Steroidome Characterization

Comprehensive characterization of the steroidome provides a holistic view of steroid biosynthesis and metabolism. The use of MO-TMS derivatization in conjunction with advanced analytical platforms like GC-MS/MS allows for the simultaneous measurement of a wide array of steroids, including corticosterone and its precursors and metabolites. nih.gov This comprehensive approach is invaluable for understanding the complex interplay of different steroid pathways.

Recent studies have demonstrated the power of this technique in various contexts. For example, molecular networking based on GC-HRMS data of steroid MO-TMS derivatives has been used to create clusters of related steroid families, such as androgens, estrogens, and corticosteroids, facilitating the identification of known and unknown metabolites in complex biological matrices like urine. nih.gov This highlights the utility of MO-TMS derivatization in expanding our knowledge of the steroidome.

Studies in Animal Models Utilizing Corticosterone MO-TMS Analysis

Animal models, particularly rodents, are instrumental in biomedical research. The analysis of corticosterone MO-TMS in these models provides critical insights into neurobiology, stress physiology, and metabolic diseases.

Neurosteroid Identification and Quantification in Brain Tissue

Neurosteroids, synthesized de novo in the brain, play crucial roles in neuronal function and behavior. nih.govendocrine-abstracts.org The analysis of these compounds in brain tissue presents analytical challenges due to their low concentrations and the complexity of the brain matrix. Derivatization to MO-TMS ethers significantly enhances the sensitivity of GC-MS methods, enabling the reliable identification and quantification of neurosteroids, including those in the corticosterone pathway. nih.gov

Research has shown that neurosteroid levels can be quantified in specific brain regions, providing valuable information about their local synthesis and function. nih.gov For instance, studies have investigated the distribution of enzymes involved in neurosteroid biosynthesis, such as 5α-reductase and 3α-hydroxysteroid dehydrogenase, which are responsible for metabolizing progesterone (B1679170) and deoxycorticosterone into potent neuroactive steroids. nih.gov The ability to measure these compounds as their MO-TMS derivatives is key to understanding their role in both normal brain function and in neurological and psychiatric disorders.

Investigation of Stress Response and Glucocorticoid Metabolism in Rodents

Corticosterone is the primary glucocorticoid hormone in rodents, and its measurement is central to stress research. nih.gov Chronic exposure to stress and the resulting elevation in corticosterone levels can lead to a range of physiological and behavioral changes, including mood disorders and cognitive impairments. nih.govmdpi.com

The analysis of corticosterone as its MO-TMS derivative allows for precise quantification of its levels in plasma and various tissues, including the brain, in response to different stressors. nih.gov This has been instrumental in elucidating the distinct temporal dynamics of plasma and brain corticosterone concentrations following stress. nih.gov For example, studies have shown that chronic unpredictable stress in mice leads to a sustained increase in corticosterone levels in the prefrontal cortex, a finding linked to working memory deficits. nih.gov

| Study Type | Animal Model | Key Findings Related to Corticosterone |

| Acute Stress | Rats | Acute stressors can rapidly increase the duration of immobility responses, with a potential rapid action of corticosterone. researchgate.net |

| Chronic Stress | Mice | Chronic corticosterone administration can induce depressive-like behaviors and alter sleep patterns. nih.gov |

| Aging and Diet | Rats | Corticosterone levels in the cortex increase with age, and long-term food restriction can further elevate these levels. mdpi.com |

Elucidation of Steroid Metabolism Pathways

The analysis of corticosterone and other steroids as their MO-TMS derivatives is crucial for mapping and understanding steroid metabolism pathways. By profiling a wide range of steroids in biological samples, researchers can identify the enzymatic steps involved in their synthesis and catabolism.

For example, studies in knockout mouse models have utilized comprehensive steroidome analysis to investigate the role of specific proteins in steroidogenesis. In one such study, the steroid profiles in the brain, adrenal glands, testes, and plasma of mice lacking the translocator protein (TSPO) were analyzed by GC-MS/MS. nih.gov This research revealed that while de novo steroidogenesis was not impaired, there was a significant decrease in the levels of 5α-reduced metabolites of corticosterone in the plasma of knockout mice, suggesting a role for TSPO in regulating the activity of steroid-metabolizing enzymes. nih.gov Such detailed metabolic phenotyping, reliant on robust analytical techniques like MO-TMS derivatization, is essential for uncovering the intricate regulation of steroid pathways.

Analytical Applications in Specific Research Domains

The application of corticosterone MO-TMS analysis extends across several specialized research areas, including doping control and metabolomics. These fields leverage the precision and sensitivity of this analytical method to address specific scientific questions.

Doping Control and Endogenous Steroid Monitoring

In the realm of anti-doping science, the analysis of endogenous anabolic androgenic steroids (EAAS) is a significant challenge. wada-ama.org The misuse of glucocorticoids, such as corticosterone, to enhance athletic performance is prohibited by the World Anti-Doping Agency (WADA) for certain routes of administration during competition. unito.itfrontiersin.org Consequently, robust analytical methods are required to detect their illicit use and to monitor the natural steroid profile of athletes.

A primary challenge in doping control is distinguishing between steroids produced naturally by the body (endogenous) and those introduced from an external source (exogenous). nih.gov While conventional GC-MS analysis can identify and quantify steroids, it cannot differentiate between endogenous and synthetic versions of the same compound. wada-ama.org

To address this, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) has become the definitive technique. wada-ama.orgnih.govnih.gov This method measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in steroids. nih.govnih.gov Synthetic steroids are typically derived from plants and have a different ¹³C/¹²C ratio compared to endogenous steroids, which are synthesized in the human body. wada-ama.org By comparing the isotope ratio of a suspicious steroid to that of an endogenous reference compound (ERC), which is a steroid not affected by the doping agent, analysts can determine if the steroid is of exogenous origin. wada-ama.orgdshs-koeln.de

The selection of an appropriate ERC is critical for the accuracy of the analysis. Studies have investigated various ERCs to identify the most effective ones for doping control. dshs-koeln.de The development of standardized analytical protocols and calibration standards for GC-C-IRMS is essential to ensure consistency and comparability of results across different anti-doping laboratories. wada-ama.org

A significant analytical hurdle in steroid screening is the chromatographic co-elution of different steroid isomers. nih.gov This occurs when two or more compounds have very similar retention times and are not adequately separated by the gas chromatography column, leading to overlapping peaks in the chromatogram. nih.gov This can interfere with the accurate identification and quantification of the target analytes.

The derivatization process itself can sometimes contribute to this challenge by producing multiple isomeric derivatives for a single steroid, further complicating the chromatographic profile. nih.gov To overcome these issues, analytical methods must be carefully optimized. This includes the selection of appropriate GC columns with high resolving power and the fine-tuning of chromatographic conditions such as temperature programs and carrier gas flow rates. nih.gov Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced separation capabilities and can be a powerful tool to resolve co-eluting compounds. nih.gov Additionally, techniques like supercritical fluid chromatography (SFC) are being explored as orthogonal separation methods to GC, providing different selectivity and potentially overcoming co-elution problems. nih.gov

Biomarker Discovery in Metabolomics Research

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, and tissues, has emerged as a powerful tool for biomarker discovery. nih.govresearchgate.netfrontiersin.org Steroid metabolomics, which focuses on the comprehensive analysis of the steroid metabolome, provides a detailed snapshot of steroidogenesis and can reveal alterations associated with various diseases. nih.gov

The analysis of corticosterone and its metabolites is integral to these studies. For instance, untargeted metabolomic analyses have been employed to investigate the metabolic changes induced by corticosterone in various biological models. nih.govmdpi.com These studies aim to identify novel biomarkers that can aid in the diagnosis, prognosis, and understanding of the pathophysiology of conditions where glucocorticoid signaling is implicated. nih.govbiorxiv.orgoup.com

Metabolomics studies generate vast and complex datasets that require sophisticated statistical methods for interpretation. nih.govnih.govMultivariate data analysis (MVA) techniques are essential for extracting meaningful biological information from this data. nih.gov Methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are commonly used for initial data exploration and to identify patterns and groupings within the data. nih.gov

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised MVA method that is particularly well-suited for biomarker discovery. metwarebio.comyoutube.com OPLS-DA effectively separates the variation in the data that is correlated to the predefined groups (e.g., control vs. treated) from the uncorrelated variation. metwarebio.com This enhances the interpretability of the models and facilitates the identification of metabolites that are most influential in discriminating between the groups. metwarebio.com In the context of corticosterone research, OPLS-DA has been used to analyze metabolomic data from cells treated with corticosterone, successfully identifying potential biomarkers and perturbed metabolic pathways. nih.govnih.gov

Interactive Data Table: Key Analytical Techniques in Corticosterone MO-TMS Analysis

| Technique | Abbreviation | Primary Application | Key Feature |

| Gas Chromatography-Mass Spectrometry | GC-MS | Quantification and identification of steroids. endocrine-abstracts.org | Separates volatile compounds based on their physicochemical properties. nih.gov |

| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry | GC-C-IRMS | Differentiating endogenous from exogenous steroids. nih.govnih.gov | Measures the ¹³C/¹²C isotope ratio of compounds. wada-ama.org |

| Two-Dimensional Gas Chromatography | GCxGC | Resolving complex mixtures and co-eluting compounds. nih.gov | Utilizes two different GC columns for enhanced separation. nih.gov |

| Supercritical Fluid Chromatography | SFC | Alternative separation technique for steroids. nih.gov | Employs a supercritical fluid as the mobile phase. nih.gov |

| Principal Component Analysis | PCA | Exploratory data analysis in metabolomics. nih.gov | Reduces the dimensionality of complex datasets. nih.gov |

| Partial Least Squares-Discriminant Analysis | PLS-DA | Supervised classification and biomarker identification. nih.gov | Models the relationship between the data and predefined classes. nih.gov |

| Orthogonal Partial Least Squares-Discriminant Analysis | OPLS-DA | Enhanced biomarker discovery and model interpretation. metwarebio.com | Separates predictive and orthogonal variation in the data. metwarebio.com |

Methodological Advancements and Future Directions in Corticosterone Mo Tms Analysis

Addressing Challenges in MO-TMS Derivatization

The derivatization of corticosterone (B1669441) to its MO-TMS derivative is a two-step process. First, the ketone groups are converted to methoximes (MO), and then the hydroxyl groups are silylated to form trimethylsilyl (B98337) (TMS) ethers. nih.gov While this process is well-established, several factors can affect its efficiency and the interpretation of the results.

Steric hindrance plays a significant role in the derivatization of corticosteroids like corticosterone. The bulky nature of the steroid nucleus and the presence of various functional groups can impede the access of derivatizing reagents to the reaction sites. tandfonline.com

Key Research Findings on Steric Hindrance:

C17 and C11 Positions: The side chain at the C17 position and the hydroxyl or keto group at the C11 position are known to decrease the efficiency of derivatization. mdpi.com

17α-Hydroxyl Group: Corticosteroids with a hydroxyl group at the C17α position have been shown to be particularly challenging to derivatize completely due to steric hindrance. dshs-koeln.de This can lead to incomplete silylation and the formation of multiple derivative products, complicating quantification.

16α-Methyl Group: Studies on dexamethasone (B1670325), a synthetic corticosteroid with a 16α-methyl group, have demonstrated a drastic increase in steric hindrance that affects the reaction of both the 20-ketone and the 17α-hydroxyl groups. tandfonline.com While corticosterone does not have this specific methyl group, this finding highlights the significant impact that even small structural differences can have on derivatization.

Reaction Conditions: To overcome steric hindrance, more aggressive derivatization reagents and more drastic reaction conditions, such as higher temperatures and longer reaction times, may be necessary. mdpi.comdshs-koeln.de For instance, a study on glucocorticoids found that increasing the derivatization duration to 60 minutes improved the chromatographic intensities of cortisone (B1669442) and cortisol derivatives. mdpi.com Another study suggested that for complete conversion of all hydroxyl groups in dexamethasone to TMS ethers, a reaction at 100°C for 6 hours was required. tandfonline.com

Table 1: Impact of Steric Hindrance on Corticosteroid Derivatization

| Steroid Feature | Impact on Derivatization | Research Finding Reference |

| C17 Side Chain | Decreased derivatization efficiency. mdpi.com | mdpi.com |

| C11 Hydroxyl/Keto Group | Decreased derivatization efficiency. mdpi.com | mdpi.com |

| C17α-Hydroxyl Group | Incomplete silylation and formation of multiple products. dshs-koeln.de | dshs-koeln.de |

| 16α-Methyl Group (in Dexamethasone) | Drastically increased steric hindrance at the 20-ketone and 17α-hydroxyl groups. tandfonline.com | tandfonline.com |

The formation of isomers during the derivatization process is another significant challenge in the analysis of corticosterone MO-TMS. These isomers can co-elute or have very similar retention times, making their separation and accurate identification difficult with conventional chromatographic techniques.

Key Research Findings on Isomer Formation:

Enol-TMS Ethers: A known issue in the TMS derivatization of keto-steroids is the formation of enol-TMS ether artifacts. nih.govmdpi.com This occurs when the ketone group is converted into an enol, which is then silylated. This can result in multiple derivative peaks for a single steroid, complicating the chromatographic profile. fu-berlin.de

Syn and Anti Isomers: The methoximation of the ketone group at C3 can result in the formation of syn and anti isomers. These geometric isomers often exhibit different chromatographic behaviors, which can lead to peak splitting or broadening, affecting resolution and quantification.

Chromatographic Separation: The presence of these closely related isomers necessitates high-resolution chromatographic techniques to achieve adequate separation for reliable identification and quantification. gcms.cz

Enhancements in Gas Chromatography-Mass Spectrometry Techniques for Steroidomics

To address the challenges posed by derivatization and the complexity of the steroidome, significant advancements have been made in GC-MS techniques. These enhancements focus on improving chromatographic resolution and developing more sensitive and specific mass spectrometry methods.

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the analysis of complex mixtures like derivatized steroid extracts. gcms.cz

Advantages of GC×GC for Steroid Analysis:

Enhanced Peak Capacity and Resolution: GC×GC provides a dramatic increase in peak capacity and chromatographic resolution compared to conventional one-dimensional GC. gcms.czgcms.czchromatographyonline.com This is essential for separating the numerous closely related isomers and other steroid metabolites present in biological samples. gcms.cz

Separation of Isomeric Compounds: GC×GC has been successfully applied to separate isomeric steroids that are difficult to resolve using single-dimension GC. gcms.czchromatographyonline.com This allows for more accurate identification and quantification of individual steroid isomers.

Increased Sensitivity: The technique can also lead to an increase in sensitivity, which is crucial for detecting low-abundance steroids. gcms.czchromatographyonline.com

A study utilizing GC×GC coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) successfully developed a method for the reliable separation and identification of 33 different steroids, highlighting the power of this technique for comprehensive steroid analysis. gcms.cz

Advancements in mass spectrometry ionization and analysis techniques have also contributed significantly to improving steroidomics. Atmospheric pressure chemical ionization (APCI) is one such advancement that offers advantages for steroid analysis.

Benefits of GC-APCI-MS/MS:

High Sensitivity: GC-APCI-MS/MS has been shown to provide excellent sensitivity for steroid analysis, with some studies reporting lower limits of detection compared to traditional electron ionization (EI) methods. nih.gov This is particularly beneficial for tissue steroidomics where analyte concentrations can be very low. nih.gov

Gentle Ionization: APCI is a softer ionization technique than EI, often resulting in less fragmentation and more abundant molecular ions or protonated molecules. core.ac.uk This can simplify spectral interpretation and improve the identification of the parent steroid.

Complementary Information: While EI-MS provides characteristic fragmentation patterns useful for library matching, APCI can offer complementary information that aids in the structural elucidation of unknown steroid metabolites. nih.gov

One study that compared GC-EI-MS/MS and GC-APCI-MS/MS for analyzing the steroidome in breast adipose tissue found that while EI was slightly more reproducible, the APCI interface provided lower limits of detection. nih.gov

Integration of Multi-Omics Approaches with Steroidomics

The future of corticosterone analysis and steroidomics as a whole lies in the integration of data from multiple "omics" platforms, such as genomics, transcriptomics, and proteomics. mdpi.comnih.gov This systems biology approach allows for a more holistic understanding of the role of steroids in complex biological systems. nih.gov

Rationale for Multi-Omics Integration:

Comprehensive Biological Insight: Integrating steroidomics data with genomic and transcriptomic data can reveal the genetic factors that influence steroid metabolism and response. mdpi.comtum.de For example, identifying genetic variants that affect the expression of steroidogenic enzymes can help explain individual differences in corticosterone levels.

Understanding Disease Mechanisms: Multi-omics approaches are powerful for elucidating the complex molecular mechanisms underlying diseases. medrxiv.org By correlating changes in the steroidome with alterations in gene expression and protein levels, researchers can identify key pathways and regulatory networks involved in pathology. nih.gov

Biomarker Discovery: The integration of different omics datasets can lead to the discovery of more robust and reliable biomarkers for disease diagnosis, prognosis, and treatment response. nih.gov A multi-omics signature, combining data from steroid profiles, gene expression, and protein abundance, is likely to be more predictive than a single-omic marker.

Recent studies have begun to leverage multi-omics approaches to investigate the response to corticosteroids, highlighting the potential of this integrated strategy to unravel the complexities of steroid action and its variability among individuals. mdpi.comnih.gov

Complementary Role of GC-MS (MO-TMS) with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Steroid Research

In the comprehensive field of steroid analysis, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as powerful, indispensable, and ultimately complementary techniques. nih.govcsic.esnih.gov The choice between them is not a matter of superiority, but rather of application, hinging on the specific goals of the research, whether it be broad metabolic profiling or high-throughput targeted quantification. While LC-MS/MS has become a dominant force for routine clinical analysis, GC-MS, particularly with methoxime-trimethylsilyl (MO-TMS) derivatization, retains a crucial role as a pre-eminent discovery and profiling tool. nih.govnih.gov

Gas chromatography requires analytes to be volatile and thermally stable. For steroids like corticosterone, which are not intrinsically volatile, a derivatization step is mandatory. nih.govresearchgate.net The MO-TMS derivatization is a robust, two-step process:

Methoximation (MO): The keto groups of the steroid are converted into methyloxime derivatives. This step is crucial to prevent the formation of multiple isomers during the subsequent silylation step. nih.govgcms.cz

Trimethylsilylation (TMS): The hydroxyl groups are converted into trimethylsilyl ethers. researchgate.netnih.gov

This derivatization renders the corticosterone molecule sufficiently volatile for the gas phase and improves its chromatographic behavior and stability at high temperatures. researchgate.netmdpi.com The resulting MO-TMS derivative provides a distinct and reproducible fragmentation pattern upon electron ionization in the mass spectrometer, which is invaluable for structural elucidation and confident identification of unknown steroid metabolites. nih.govnih.gov

The primary strength of GC-MS in steroid research lies in its exceptional chromatographic resolution, which allows for the separation of complex mixtures and structurally similar steroid isomers that may be challenging to resolve with standard liquid chromatography. nih.govtandfonline.com This makes GC-MS an unparalleled "discovery tool" for non-targeted steroid profiling, or "steroidomics," allowing researchers to gain an integrated picture of an individual's steroid metabolome. nih.govnih.govnih.gov Using the GC-MS in full-scan mode enables the detection of novel or unexpected compounds and the characterization of new metabolic pathways. nih.gov

On the other hand, LC-MS/MS has revolutionized the targeted quantification of steroid hormones in clinical and research settings. nih.govnih.gov Its main advantages include shorter analysis times and simpler sample preparation, as derivatization is typically not required for many steroids. nih.govnih.gov This makes LC-MS/MS highly amenable to high-throughput formats, which is essential for routine clinical diagnostics where speed and efficiency are paramount. nih.gov Furthermore, LC-MS/MS can directly analyze conjugated steroids (e.g., sulfates and glucuronides), which must first be chemically or enzymatically broken down (hydrolyzed) before GC-MS analysis. tandfonline.comoup.com

The synergy between the two techniques is evident. LC-MS/MS is the workhorse for quantifying a panel of known, often polar and non-volatile, steroids from biological fluids like serum with high sensitivity and specificity. nih.govresearchgate.net Conversely, GC-MS provides a more comprehensive, qualitative overview of the entire steroid profile, particularly for unconjugated metabolites in urine, and is essential for identifying novel biomarkers and investigating complex inborn errors of metabolism. nih.govmdpi.com Researchers often use GC-MS to discover and identify new metabolites of interest, and then develop a targeted, high-throughput LC-MS/MS method for their rapid quantification in larger sample cohorts.

In essence, while LC-MS/MS excels at the rapid and precise measurement of known analytes, GC-MS with MO-TMS derivatization provides the depth and breadth required for discovery-oriented research. Advanced analytical laboratories recognize that having both techniques available provides a more complete and powerful toolkit for tackling the diverse challenges of steroid research. nih.govcsic.esnih.gov

Data Tables

Table 1: Comparison of GC-MS (MO-TMS) and LC-MS/MS for Steroid Analysis

| Feature | GC-MS (with MO-TMS Derivatization) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Complex: Requires extraction, hydrolysis (for conjugates), and chemical derivatization. nih.govoup.com | Simpler: Often requires only extraction; derivatization is not typically necessary. nih.gov |

| Analysis Time | Longer due to extensive sample preparation and chromatographic run times. nih.gov | Shorter, enabling high-throughput analysis. nih.govnih.gov |

| Chromatographic Resolution | High, excellent for separating structurally similar isomers. nih.govtandfonline.com | Generally lower than capillary GC, can be challenging for some isobaric compounds. mdpi.com |

| Primary Application | Comprehensive, non-targeted steroid profiling ("steroidomics"); discovery of novel metabolites and metabolic pathways. nih.govnih.gov | Targeted quantification of known steroid hormones and their precursors. nih.govresearchgate.net |

| Analysis of Conjugates | Indirect: Requires a hydrolysis step to cleave sulfate (B86663)/glucuronide groups before derivatization. tandfonline.comoup.com | Direct: Can analyze intact steroid conjugates. nih.govtandfonline.com |

| Compound Volatility | Limited to volatile or derivatizable compounds. nih.gov | Suitable for non-volatile and polar compounds. nih.gov |

| Strengths | Superior "discovery tool," provides detailed structural information from mass spectra, robust and established libraries. nih.govoup.com | High sensitivity and specificity for targeted analysis, speed, high-throughput capability. nih.govmdpi.com |

| Limitations | Cumbersome sample preparation, not suitable for thermally unstable or non-volatile compounds, cannot directly analyze conjugates. csic.estandfonline.com | Can be subject to matrix effects (ion suppression), less effective for identifying unknown compounds. nih.govyoutube.com |

Table 2: Application-Specific Methodology in Steroid Research

| Research Objective | Primary Recommended Technique | Rationale | Key Analytes Example |

| Routine Clinical Testing (e.g., Hypercortisolism) | LC-MS/MS | High-throughput, speed, and validated quantification of specific hormones are required. nih.gov | Cortisol, Cortisone |

| Newborn Screening for Congenital Adrenal Hyperplasia (CAH) | LC-MS/MS | Second-tier testing requires rapid and simultaneous measurement of multiple specific steroids from blood spots. nih.govnih.gov | 17-hydroxyprogesterone, Androstenedione, Cortisol |

| Investigating Inborn Errors of Steroid Metabolism | GC-MS (MO-TMS) | Comprehensive profiling is needed to identify the specific enzyme deficiency by observing the pattern of accumulated precursors. nih.govmdpi.com | Tetrahydrocortisone, Tetrahydro-11-deoxycortisol, Pregnanetriol |

| Discovery of Novel Steroid Biomarkers for Disease | GC-MS (MO-TMS) | Non-targeted, full-scan analysis allows for the detection and identification of previously uncharacterized metabolites in a biological sample. nih.govnih.gov | Unknown steroid metabolites |

| Pharmacokinetic Study of a New Steroid Drug | LC-MS/MS | Requires precise and accurate quantification of the parent drug and its known metabolites over a time course. | Drug-specific |

| Comprehensive Urinary Steroid Metabolome Mapping | GC-MS (MO-TMS) | Provides the necessary chromatographic separation and spectral data to resolve and identify a large number of urinary steroid metabolites in a single analysis. nih.govmdpi.com | Androsterone, Etiocholanolone, Cortol, Cortolone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.